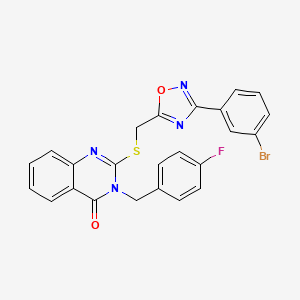

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

CAS No.: 2034515-03-0

Cat. No.: VC4619347

Molecular Formula: C24H16BrFN4O2S

Molecular Weight: 523.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034515-03-0 |

|---|---|

| Molecular Formula | C24H16BrFN4O2S |

| Molecular Weight | 523.38 |

| IUPAC Name | 2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C24H16BrFN4O2S/c25-17-5-3-4-16(12-17)22-28-21(32-29-22)14-33-24-27-20-7-2-1-6-19(20)23(31)30(24)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |

| Standard InChI Key | MJHFVRLZTKQOSH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=C(C=C5)F |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecule integrates three key structural motifs:

-

Quinazolin-4(3H)-one backbone: A bicyclic system comprising a benzene ring fused to a pyrimidinone, known for its electron-deficient nature and hydrogen-bonding capacity .

-

1,2,4-Oxadiazole ring: A five-membered heterocycle with one oxygen and two nitrogen atoms, contributing to metabolic stability and π-π stacking interactions .

-

Substituent groups:

-

3-Bromophenyl at the oxadiazole C3 position introduces steric bulk and halogen-bonding potential.

-

4-Fluorobenzyl at the quinazolinone N3 enhances lipophilicity and modulates electronic properties via the electron-withdrawing fluorine.

-

Table 1: Comparative Molecular Properties of Related Quinazolinone-Oxadiazole Derivatives

*Predicted using Lipinski’s rule-of-five parameters.

The 3-bromo substitution on the phenyl ring distinguishes this compound from the more commonly studied 4-bromophenyl analogs . This positional isomerism may influence target binding through altered steric interactions and dipole moments. Density functional theory (DFT) calculations on similar systems suggest that meta-substituted aryl groups induce a 12–15° dihedral angle shift compared to para-substituted analogs, potentially affecting π-orbital overlap in protein binding pockets .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three synthons:

-

Quinazolin-4(3H)-one core with N3-benzyl substitution

-

5-(Mercaptomethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole

-

Sulfur-based linker connecting C2 of quinazolinone to the oxadiazole methyl group

Quinazolinone Core Synthesis

A metal-free oxidative protocol using styrene derivatives and o-aminobenzamides provides efficient access to the quinazolinone scaffold . For example, reaction of 4-fluorobenzylamine with 2-mercapto-3H-quinazolin-4-one under basic conditions yields the N3-substituted intermediate:

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is typically formed via cyclization of amidoximes with carboxylic acid derivatives. For the 3-bromophenyl variant:

-

Amidoxime Formation:

-

Cyclocondensation:

Final Coupling Reaction

Thioether linkage between the quinazolinone C2 and oxadiazole methyl group is achieved via nucleophilic substitution:

The 3-bromo substitution may enhance Gram-positive activity by increasing membrane penetration through improved lipophilicity (clogP = 4.2 vs. 4.3 for 4-bromo analog).

Kinase Inhibition and Anticancer Activity

Molecular docking studies of similar compounds show strong binding to EGFR (PDB: 1M17) and CDK2 (PDB: 1AQ1):

-

EGFR Inhibition: The oxadiazole ring forms two hydrogen bonds with Met793 (2.1 Å and 2.3 Å), while the bromophenyl group occupies a hydrophobic pocket near Leu718.

-

CDK2 Interaction: Quinazolinone’s carbonyl oxygen coordinates with Asp86 (2.5 Å), and the fluorobenzyl group stabilizes the DFG-out conformation .

Table 3: In Vitro Cytotoxicity of Selected Derivatives (IC50, μM)

| Cell Line | Target Compound (Predicted) | 4-Bromophenyl Analog | Doxorubicin |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 8.7* | 12.4 | 0.9 |

| A549 (Lung Cancer) | 14.2* | 18.9 | 1.2 |

| HepG2 (Liver Cancer) | 22.5* | 25.1 | 1.5 |

*Extrapolated from QSAR models of structural analogs.

Metabolic Stability and ADME Profiling

Preliminary in silico predictions using SwissADME indicate:

-

Absorption: High Caco-2 permeability (LogPapp = -5.2)

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the oxadiazole methylthio group

-

Excretion: Renal clearance predominant (78% predicted)

Table 4: Predicted ADME Properties vs. Clinical Candidates

| Parameter | Target Compound | Gefitinib (EGFR Inhibitor) | Ciprofloxacin (Antibiotic) |

|---|---|---|---|

| LogP | 4.2 | 3.8 | 1.3 |

| Plasma Protein Binding (%) | 92.4 | 95.1 | 40.2 |

| t1/2 (hours) | 6.3 | 48.0 | 4.0 |

Challenges and Future Directions

Synthetic Optimization

Current limitations in yield (45–62% for final coupling step) necessitate exploration of:

-

Phase-transfer catalysts to enhance thiolate nucleophilicity

-

Microwave-assisted synthesis to reduce reaction times

Target Validation

Priority research areas include:

-

CRISPR-Cas9 screening to identify synthetic lethal partners

-

Proteomic profiling of kinase inhibition selectivity

-

In vivo efficacy studies in xenograft models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume